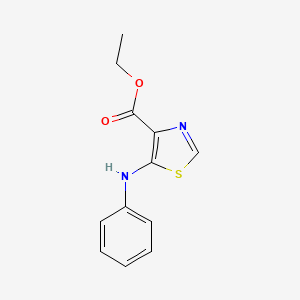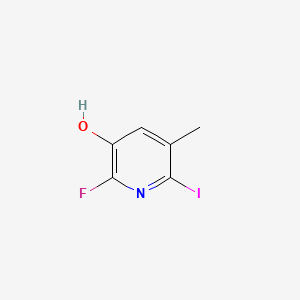![molecular formula C13H20N2 B13525498 1-[(3,5-Dimethylphenyl)methyl]piperazine](/img/structure/B13525498.png)
1-[(3,5-Dimethylphenyl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,5-Dimethylphenyl)methyl]piperazine is an organic compound with the molecular formula C12H18N2 It consists of a piperazine ring substituted with a 3,5-dimethylphenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
1-[(3,5-Dimethylphenyl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or toluene.
Reaction Scheme:
3,5-Dimethylbenzyl chloride+Piperazine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
1-[(3,5-Dimethylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting any double bonds or carbonyl groups to their respective alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: N-alkyl or N-acyl derivatives
科学研究应用
1-[(3,5-Dimethylphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies, particularly in the context of neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins.
作用机制
The mechanism by which 1-[(3,5-Dimethylphenyl)methyl]piperazine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate biological activity.
相似化合物的比较
1-[(3,5-Dimethylphenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(3,4-Dimethylphenyl)piperazine: Similar structure but with different substitution pattern on the phenyl ring, leading to different chemical and biological properties.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Contains a pyrazole ring, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity in biological systems, as well as its reactivity in chemical synthesis.
属性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC 名称 |
1-[(3,5-dimethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2/c1-11-7-12(2)9-13(8-11)10-15-5-3-14-4-6-15/h7-9,14H,3-6,10H2,1-2H3 |
InChI 键 |
YPZULLYQDCUEFL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)CN2CCNCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)



![Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)





